molecular formula C23H19BrN2O3 B11301044 4-(3-Bromophenyl)-7-(4-hydroxyphenyl)-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol

4-(3-Bromophenyl)-7-(4-hydroxyphenyl)-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol

Cat. No.: B11301044
M. Wt: 451.3 g/mol
InChI Key: KYHPNKZXQOFJLB-UHFFFAOYSA-N
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Description

4-(3-BROMOPHENYL)-7-(4-HYDROXYPHENYL)-3-METHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE is a complex organic compound that belongs to the class of oxazoloquinolines. This compound is characterized by its unique structure, which includes bromophenyl and hydroxyphenyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-BROMOPHENYL)-7-(4-HYDROXYPHENYL)-3-METHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of the core oxazoloquinoline structure, followed by the introduction of bromophenyl and hydroxyphenyl groups through electrophilic aromatic substitution reactions. Common reagents used in these steps include bromine, phenol derivatives, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are often employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-(3-BROMOPHENYL)-7-(4-HYDROXYPHENYL)-3-METHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The bromophenyl group can be reduced to phenyl groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group results in quinones, while reduction of the bromophenyl group yields phenyl derivatives.

Scientific Research Applications

4-(3-BROMOPHENYL)-7-(4-HYDROXYPHENYL)-3-METHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-(3-BROMOPHENYL)-7-(4-HYDROXYPHENYL)-3-METHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-(3-BROMOPHENYL)-7-(4-HYDROXYPHENYL)-3-METHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE: shares structural similarities with other oxazoloquinoline derivatives, such as:

Uniqueness

The uniqueness of 4-(3-BROMOPHENYL)-7-(4-HYDROXYPHENYL)-3-METHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C23H19BrN2O3

Molecular Weight

451.3 g/mol

IUPAC Name

4-(3-bromophenyl)-7-(4-hydroxyphenyl)-3-methyl-6,7,8,9-tetrahydro-4H-[1,2]oxazolo[5,4-b]quinolin-5-one

InChI

InChI=1S/C23H19BrN2O3/c1-12-20-21(14-3-2-4-16(24)9-14)22-18(25-23(20)29-26-12)10-15(11-19(22)28)13-5-7-17(27)8-6-13/h2-9,15,21,25,27H,10-11H2,1H3

InChI Key

KYHPNKZXQOFJLB-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(C3=C(N2)CC(CC3=O)C4=CC=C(C=C4)O)C5=CC(=CC=C5)Br

Origin of Product

United States

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